Phenanthridin- und Phenanthridon-Typ Amaryllidaceae-Alkaloide
Amaryllidaceae alkaloids encompass a diverse group of natural products characterized by the phenanthridine or phenanthridone skeleton, which are predominantly found in members of the Amaryllidaceae family. These compounds exhibit significant structural variability, ranging from simple to highly complex molecules. Notably, they have gained considerable attention due to their bioactive properties, particularly as inhibitors of protein phosphatases and cyclin-dependent kinases.
Phenanthridine- and phenanthridone-type amaryllidaceae alkaloids are known for their diverse biological activities including antimicrobial, antitumor, and neuroprotective effects. They often possess potent pharmacological actions, making them valuable candidates for drug development. These compounds typically exhibit strong binding affinities to specific protein targets, which contribute to their therapeutic potential.
The structural complexity of these alkaloids allows for the design of highly selective and effective drugs. Their pharmacological activities are attributed to unique molecular features such as hydrogen-bonding patterns, hydrophobic interactions, and geometric constraints that influence cellular processes. These characteristics make phenanthridine- and phenanthridone-type amaryllidaceae alkaloids promising tools for understanding and modulating complex biological pathways in various disease states.

Struktur | Chemischer Name | CAS | MF |
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{6-[2-(methylamino)phenyl]-1,3-benzodioxol-5-yl}methanol | 1805-78-3 | C15H15NO3 |
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Telastaside | 133056-61-8 | C22H28N2O12 |
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N-isopentylcrinasiadine | 1413256-23-1 | C19H19NO3 |
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Narciclasine 4-O-glucoside | 141544-37-8 | C20H23NO12 |
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(+)-7-deoxy-trans-dihydronarciclasine | 145987-74-2 | C14H15NO6 |
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2'-Amino-4,5-methylendioxy-2-hydroxymethyl-biphenyl | 2026-59-7 | C14H13NO3 |
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N/A | 1413256-17-3 | C19H17NO5 |
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Ismine; Me ether | 352655-35-7 | C16H17NO3 |
Verwandte Literatur
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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